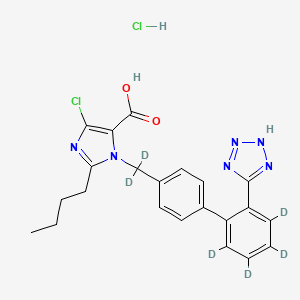

Losartan acid-d6 (hydrochloride)

Description

Significance of Deuterated Analogs in Drug Discovery and Development

Deuterated analogs, where one or more hydrogen atoms are replaced by deuterium (B1214612), have garnered increasing attention in drug discovery and development. pharmaffiliates.comnih.gov This is largely due to the "kinetic isotope effect," a phenomenon where the heavier deuterium atom forms a stronger chemical bond with carbon compared to hydrogen. musechem.comunibestpharm.com This increased bond strength can lead to several advantageous modifications in a drug's properties.

One of the primary benefits of deuteration is the potential to enhance a drug's metabolic stability. pharmaffiliates.comunibestpharm.comresearchgate.net By strategically replacing hydrogen atoms at sites of metabolic activity, the rate of drug breakdown can be slowed, potentially leading to an improved pharmacokinetic profile, such as a longer half-life and reduced dosing frequency. musechem.comacs.orgwikipedia.org This modification can also reduce the formation of toxic metabolites, thereby improving the drug's safety profile. unibestpharm.comnih.govresearchgate.net

Furthermore, deuterated compounds are instrumental in elucidating metabolic pathways and understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. clearsynth.comhwb.gov.in The use of deuterium-labeled drugs as tracers allows researchers to track the fate of a molecule within a biological system with high precision. nih.gov

Rationale for Deuterium Labeling in Losartan (B1675146) Acid Research

Losartan is an angiotensin II receptor blocker (ARB) used to treat hypertension. nih.gov It is a prodrug that is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C9 and CYP3A4, to its active metabolite, EXP3174, also known as losartan carboxylic acid. nih.govdrugbank.comnih.gov This active metabolite is significantly more potent than losartan itself. drugbank.com Another metabolite, EXP3179, is also formed. nih.gov

Given the critical role of metabolism in the activation of losartan, understanding its pharmacokinetic profile is essential. Deuterium-labeled analogs of losartan and its metabolites are crucial for these investigations. The use of deuterated standards allows for the precise quantification of the parent drug and its metabolites in biological matrices, such as plasma and urine. nih.gov This is vital for determining the rate and extent of metabolic conversion, which can be influenced by genetic factors and drug-drug interactions. drugbank.comconsensus.app

Role of Losartan Acid-d6 (hydrochloride) as a Stable Isotope Internal Standard

In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), internal standards are essential for ensuring accuracy and precision. biopharmaservices.comresearchgate.netresearchgate.net An internal standard is a compound of known concentration that is added to samples to correct for variability during the analytical process, including extraction, injection, and ionization. wuxiapptec.comaptochem.com

Stable isotope-labeled (SIL) internal standards, such as Losartan acid-d6 (hydrochloride), are considered the gold standard for quantitative LC-MS assays. nih.govwaters.comscispace.com The key advantage of using a deuterated internal standard is that it is chemically almost identical to the analyte of interest (in this case, losartan acid). acanthusresearch.com This near-identical chemical behavior ensures that both the analyte and the internal standard experience similar effects from the sample matrix, leading to more accurate and reproducible results. acanthusresearch.com

Losartan acid-d6 (hydrochloride) serves as an ideal internal standard for the quantification of losartan acid (EXP3174) in biological samples. clearsynth.com Its six deuterium atoms provide a sufficient mass difference for distinction from the unlabeled analyte by the mass spectrometer, while its chemical properties ensure that it co-elutes with and behaves similarly to losartan acid during the analytical process. aptochem.comchromforum.org This allows for the correction of potential matrix effects and other sources of variability, ultimately leading to highly reliable pharmacokinetic data. waters.comclearsynth.comchromforum.org

Below is a table summarizing the key properties of the compounds discussed:

| Compound Name | Role in Losartan Research | Key Properties |

| Losartan | Parent drug, prodrug | Orally active, metabolized to active form. nih.govnih.gov |

| Losartan Acid (EXP3174) | Active metabolite | More potent than losartan. drugbank.com |

| Losartan Acid-d6 (hydrochloride) | Stable isotope internal standard | Chemically similar to losartan acid with a higher mass due to deuterium labeling. clearsynth.com |

| EXP3179 | Metabolite | A peroxisome proliferator-activated receptor gamma (PPARγ) agonist. nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H22Cl2N6O2 |

|---|---|

Molecular Weight |

479.4 g/mol |

IUPAC Name |

2-butyl-5-chloro-3-[dideuterio-[4-[2,3,4,5-tetradeuterio-6-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C22H21ClN6O2.ClH/c1-2-3-8-18-24-20(23)19(22(30)31)29(18)13-14-9-11-15(12-10-14)16-6-4-5-7-17(16)21-25-27-28-26-21;/h4-7,9-12H,2-3,8,13H2,1H3,(H,30,31)(H,25,26,27,28);1H/i4D,5D,6D,7D,13D2; |

InChI Key |

MQEYGHYUCYCJDC-KHHCLRONSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C2=CC=C(C=C2)C([2H])([2H])N3C(=NC(=C3C(=O)O)Cl)CCCC)C4=NNN=N4)[2H])[2H].Cl |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Purity Assessment

General Approaches to Deuterium (B1214612) Incorporation in Pharmaceutical Compounds

The introduction of deuterium into pharmaceutical compounds is a strategic approach to modify their pharmacokinetic properties, often leading to improved metabolic stability. Several general methods are employed for this purpose, broadly categorized as isotopic exchange reactions and syntheses using deuterated building blocks.

Isotopic exchange reactions involve the replacement of hydrogen atoms with deuterium in the target molecule or its precursors. This can be achieved through various catalytic methods, including:

Hydrogen-Deuterium Exchange (HDE): This method utilizes catalysts, often transition metals like palladium or iridium, to facilitate the exchange of protons with deuterium from a deuterium source such as deuterium gas (D₂) or heavy water (D₂O) researchgate.netresearchgate.net. Iridium(III)-bipyridylate complexes, for instance, have demonstrated high efficiency in the α-selective deuteration of alcohols using D₂O researchgate.net.

Reductive Deuteration: Alkenes or carbonyl groups can be reduced using deuterated reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) to introduce deuterium atoms at specific positions.

Synthesizing molecules from commercially available deuterated starting materials is another common strategy. This approach allows for precise control over the location and number of deuterium atoms incorporated into the final compound.

Chemical Synthesis of Losartan (B1675146) Acid-d6 (hydrochloride)

The synthesis of Losartan acid-d6 (hydrochloride) involves a multi-step process that combines the established synthetic route of Losartan with specific deuterium labeling strategies. A key intermediate in many Losartan syntheses is Trityl Losartan, which can be deprotected to yield the final active compound researchgate.netimanagerpublications.comgoogle.com.

Precursor Compounds and Reaction Pathways for Losartan Acid

The synthesis of Losartan acid typically involves the coupling of two key precursors: a substituted imidazole (B134444) derivative and a biphenyl (B1667301) component. A common precursor for the imidazole part is 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde chemsynthesis.comcymitquimica.comsigmaaldrich.comchemimpex.comgoogle.com. The biphenyl moiety is often introduced as 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile or a related derivative google.comgoogleapis.comgoogleapis.comrsc.org.

A widely used synthetic route involves the reaction of these precursors to form a "cyano aldehyde," which is then reduced to a "cyano alcohol." The cyano group is subsequently converted to a tetrazole ring, and the resulting intermediate, often protected with a trityl group (Trityl Losartan), is deprotected in the final step to yield Losartan newdrugapprovals.org. The deprotection of Trityl Losartan to Losartan acid can be achieved by acid-catalyzed cleavage, for example, by refluxing in a mixture of methanol (B129727) and tetrahydrofuran in the presence of an acid like hydrochloric acid google.com.

Deuterium Labeling Strategies and Site-Specific Incorporation

For the synthesis of Losartan acid-d6, the six deuterium atoms are incorporated into the butyl group attached to the imidazole ring. This is typically achieved by using a deuterated precursor for the butyl group.

A plausible strategy involves the synthesis of a deuterated 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde. This can be accomplished by starting with a deuterated valeronitrile (pentanenitrile) or a related C5 building block where the butyl chain is perdeuterated (contains nine deuterium atoms) or selectively deuterated at the desired positions. The subsequent reaction steps to form the imidazole ring would then carry the deuterated butyl group forward.

Alternatively, direct iridium-catalyzed hydrogen-deuterium exchange on a suitable Losartan precursor containing the butyl group could be employed to introduce deuterium at specific positions, although achieving hexadeuteration specifically on the butyl chain might require careful optimization of reaction conditions researchgate.net.

The final step of the synthesis would involve the deprotection of the trityl group from the deuterated Trityl Losartan intermediate to yield Losartan acid-d6, followed by treatment with hydrochloric acid to form the hydrochloride salt.

| Precursor Compound | Role in Synthesis | Deuteration Strategy |

| Deuterated Valeronitrile | Starting material for the deuterated butyl group | Commercially available or synthesized with deuterium incorporation. |

| 2-butyl-d6-4-chloro-1H-imidazole-5-carbaldehyde | Imidazole precursor with the deuterated butyl chain | Synthesized using deuterated valeronitrile. |

| 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile | Biphenyl precursor | Standard, non-deuterated precursor. |

| Trityl Losartan-d6 | Protected intermediate | Formed by the coupling of the deuterated imidazole and biphenyl precursors. |

Purification Techniques for Labeled Analogs

The purification of isotopically labeled compounds like Losartan acid-d6 is crucial to remove any unlabeled or partially labeled species, as well as other reaction impurities. Common purification techniques include:

Chromatography: High-performance liquid chromatography (HPLC) is a powerful tool for separating the desired deuterated compound from its non-deuterated counterpart and other impurities. Reversed-phase HPLC is frequently used for this purpose cymitquimica.com.

Crystallization: Recrystallization can be an effective method for purifying the final product, especially if the deuterated compound has different solubility properties or crystal packing compared to the unlabeled version.

Extraction: Liquid-liquid extraction is often used during the work-up of the reaction mixture to separate the product from starting materials and byproducts based on their solubility in different solvents.

Spectroscopic Characterization of Deuterium Enrichment

After synthesis and purification, it is essential to confirm the identity of the compound and determine the extent and location of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique for characterizing deuterated compounds and assessing their isotopic purity. Both ¹H NMR and ²H NMR are employed for this purpose.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. By comparing the integration of the remaining proton signals to those of a known internal standard, the degree of deuteration can be quantified. The ¹H NMR spectrum of Losartan shows characteristic signals for the aromatic protons of the biphenyl and imidazole rings, as well as signals for the butyl chain and the methylene bridge researchgate.netmdpi.comresearchgate.netnih.govnih.gov. In Losartan acid-d6, the signals corresponding to the protons of the butyl group would be absent.

²H NMR (Deuterium NMR): ²H NMR spectroscopy directly detects the deuterium nuclei. The presence of a signal in the ²H NMR spectrum at a chemical shift corresponding to a particular position confirms the incorporation of deuterium at that site. The chemical shifts in ²H NMR are very similar to those in ¹H NMR, allowing for straightforward spectral interpretation.

The combination of ¹H and ²H NMR provides a comprehensive analysis of the isotopic enrichment and confirms the site-specific incorporation of deuterium.

| Spectroscopic Technique | Information Provided |

| ¹H NMR | Absence or reduction of proton signals at deuterated positions. |

| ²H NMR | Direct detection of deuterium signals, confirming incorporation. |

| Mass Spectrometry | Confirms the increase in molecular weight due to deuterium incorporation. |

Mass Spectrometry (MS) for Isotopic Abundance Verification

Mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is a definitive technique for verifying the isotopic enrichment of Losartan acid-d6. This method distinguishes between the deuterated compound and its unlabeled counterpart by their mass-to-charge ratios (m/z).

The analysis involves monitoring specific mass transitions from a precursor ion to a product ion. For unlabeled Losartan acid, common transitions include m/z 437.1 → 235.2 and m/z 435.0 → 157.0. nih.govnih.gov Given that Losartan acid-d6 contains six deuterium atoms, its precursor ion will have a mass approximately 6 atomic mass units (amu) higher than the unlabeled compound.

Below is a table summarizing the expected mass transitions for both Losartan acid and its deuterated analog, which are critical for isotopic verification using MS.

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |

| Losartan Acid | Positive | ~437.1 | ~235.2 |

| Losartan Acid | Negative | ~435.0 | ~157.0 |

| Losartan Acid-d6 | Positive (Expected) | ~443.1 | (Varies) |

| Losartan Acid-d6 | Negative (Expected) | ~441.0 | (Varies) |

Data derived from published values for unlabeled Losartan acid. nih.govnih.govresearchgate.netthaiscience.info

Chromatographic Assessment of Chemical Purity

Chromatographic methods are essential for determining the chemical purity of Losartan acid-d6, ensuring it is free from synthetic intermediates, degradation products, and other impurities.

High-Performance Liquid Chromatography (HPLC) Purity Profiling

High-Performance Liquid Chromatography (HPLC) is the predominant method for assessing the purity of Losartan and its related substances, including Losartan acid-d6. The technique separates the target compound from potential impurities based on their differential interactions with a stationary phase.

Reverse-phase HPLC is most commonly employed, utilizing a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. royalsocietypublishing.orgresearchgate.netnih.govresearchgate.net The mobile phase typically consists of an aqueous buffer (e.g., phosphate or ammonium acetate) mixed with an organic solvent like acetonitrile (B52724) or methanol. researchgate.netnih.govresearchgate.net Detection is commonly performed using an ultraviolet (UV) detector, with wavelengths set around 230-254 nm. royalsocietypublishing.orgnih.gov

By analyzing the chromatogram, the purity of Losartan acid-d6 can be quantified by comparing the peak area of the main compound to the total area of all detected peaks. This method is effective for identifying and quantifying process-related impurities and degradation products. researchgate.net

The table below outlines typical conditions used in HPLC methods for the analysis of Losartan and its metabolites, which are applicable to its deuterated analog.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | RP-C18 | Chromolith Performance RP-18e | InertSil ODS 3V |

| Mobile Phase | 0.02 M Ammonium Acetate (B1210297) (pH 7.2) and Ethanol (Gradient) | 0.01 M Disodium Hydrogen Phosphate buffer-Acetonitrile (60:40 v/v, pH 3.5) | Acetonitrile, Methanol, Triethylamine (250:50:2 v/v) |

| Flow Rate | 0.8 mL/min | Not Specified | 1.0 mL/min |

| Detection | UV at 230 nm | UV at 254 nm | UV at 237 nm |

| Temperature | 40°C | Ambient | Not Specified |

Data compiled from various published HPLC methods. royalsocietypublishing.orgnih.govijpsr.com

Gas Chromatography (GC) for Volatile Intermediates (if applicable to synthesis intermediates)

Gas Chromatography (GC) is a technique suited for the analysis of volatile and thermally stable compounds. In the context of Losartan acid-d6 synthesis, the primary intermediates, such as 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (BCFI) and various biphenyl derivatives, are generally large, complex, and non-volatile molecules. researchgate.net Consequently, these key intermediates are not suitable for direct analysis by GC.

The application of GC in the manufacturing process of Losartan acid-d6 is therefore limited. Its use would primarily be for quality control of volatile raw materials, such as certain starting reagents (e.g., valeronitrile) or for quantifying residual solvents (e.g., toluene, tetrahydrofuran) that may be present in the final active pharmaceutical ingredient. researchgate.netunits.it For the analysis of the main synthetic intermediates and the final product's purity profile, HPLC remains the more appropriate and widely used chromatographic technique.

Advanced Analytical Applications in Preclinical Research

Development of Quantitative Bioanalytical Methods for Losartan (B1675146) and Metabolites

The accurate measurement of losartan and its primary active metabolite, EXP3174 (also known as losartan carboxylic acid), is crucial for understanding its pharmacokinetic and pharmacodynamic profiles. nih.govpharmgkb.org Losartan is converted in the body to EXP3174, a metabolite that is 10 to 40 times more potent than the parent drug. pharmgkb.orgmdpi.comnih.gov The development of sensitive and specific bioanalytical methods is therefore essential for preclinical studies.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Losartan Acid and its Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the simultaneous determination of losartan and its metabolites in biological samples due to its high selectivity, sensitivity, and speed. thaiscience.infonih.govaragen.comnih.govscilit.com This method involves the separation of the analytes using liquid chromatography followed by detection with a tandem mass spectrometer.

Several LC-MS/MS methods have been developed and validated for the quantification of losartan and EXP3174 in various biological matrices, including plasma and serum. nih.govnih.govthaiscience.infonih.govnih.gov These methods typically utilize a reversed-phase C18 column for chromatographic separation and an electrospray ionization (ESI) source in either positive or negative ion mode for mass spectrometric detection. nih.govnih.govnih.gov The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for each analyte. nih.govthaiscience.infonih.gov For instance, a common transition for losartan is m/z 423.1 → 207.2, and for losartan acid (EXP3174) is m/z 437.1 → 235.2. nih.gov

The development of these methods often involves optimizing various parameters, including the mobile phase composition, flow rate, and mass spectrometric conditions to achieve the desired sensitivity, selectivity, and run time. nih.govaragen.comscilit.com For example, a mixture of methanol (B129727) or acetonitrile (B52724) with an acidic aqueous solution (e.g., 0.1% formic acid) is frequently used as the mobile phase. nih.govscilit.com

Role of Losartan Acid-d6 (hydrochloride) as an Internal Standard in LC-MS/MS Bioanalysis

In quantitative LC-MS/MS analysis, an internal standard (IS) is crucial for correcting for variability in sample preparation and instrument response. aragen.comnih.govscilit.com An ideal internal standard should have similar physicochemical properties to the analyte but a different mass-to-charge ratio. chromatographyonline.com Stable isotope-labeled compounds, such as Losartan acid-d6 (hydrochloride), are considered the gold standard for use as internal standards in LC-MS/MS bioanalysis. chromatographyonline.com

Losartan acid-d6, being a deuterated analog of losartan acid (EXP3174), co-elutes with the analyte during chromatography and experiences similar matrix effects, thereby providing accurate compensation for any signal suppression or enhancement. chromatographyonline.com The use of a stable isotope-labeled internal standard improves the accuracy and precision of the analytical method. chromatographyonline.com While some methods have utilized other compounds like irbesartan (B333) or ketoconazole (B1673606) as internal standards, the use of a deuterated analog like Losartan acid-d6 is preferred for its ability to more effectively mimic the behavior of the analyte. thaiscience.infoaragen.comnih.govscilit.com

Method Validation Parameters: Linearity, Accuracy, Precision, and Matrix Effects

A developed bioanalytical method must be rigorously validated to ensure its reliability and reproducibility. thaiscience.infonih.gov Validation is typically performed according to guidelines from regulatory agencies like the FDA. nih.govnih.gov Key validation parameters include linearity, accuracy, precision, and the assessment of matrix effects. pharmgkb.orgthaiscience.infonih.gov

Linearity: The method should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. thaiscience.infonih.gov For losartan and its metabolites, linear ranges have been established from as low as 0.5 ng/mL to 2500 ng/mL in plasma. thaiscience.infonih.govscilit.com

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the reproducibility of the results. thaiscience.info Both intra-day and inter-day accuracy and precision are evaluated at multiple concentration levels (low, medium, and high quality control samples). nih.gov For losartan analysis, acceptable accuracy and precision values are typically within ±15% (or ±20% for the lower limit of quantification). nih.gov

Matrix Effects: This refers to the alteration of ionization efficiency by co-eluting compounds from the biological matrix. thaiscience.infochromatographyonline.com It is a significant concern in LC-MS/MS analysis and must be carefully evaluated. chromatographyonline.comchromatographyonline.com The use of a stable isotope-labeled internal standard like Losartan acid-d6 is the most effective way to compensate for matrix effects. chromatographyonline.com

The following table summarizes typical validation parameters from a validated LC-MS/MS method for losartan and its active metabolite:

| Parameter | Losartan | EXP3174 (Losartan Acid) |

| Linearity Range | 0.5 - 1000 ng/mL nih.govscilit.com | 0.5 - 1000 ng/mL nih.govscilit.com |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL thaiscience.infonih.gov | 0.5 ng/mL thaiscience.info |

| Intra-day Precision (%CV) | < 5% nih.gov | < 3% nih.gov |

| Inter-day Precision (%CV) | < 5% nih.gov | < 2.5% nih.gov |

| Intra-day Accuracy (%) | 94.8% - 108% nih.gov | 102% - 103% nih.gov |

| Inter-day Accuracy (%) | 94.8% - 108% nih.gov | 102% - 103% nih.gov |

Application in Complex Biological Matrices (Preclinical Context)

The principles and methods described above are directly applicable to the analysis of preclinical samples, where the biological matrices can be complex and varied.

Extraction Techniques for Losartan Acid and Deuterated Analogs from Preclinical Biological Samples

Before LC-MS/MS analysis, the analytes of interest must be extracted from the biological matrix to remove proteins and other interfering substances. nih.govnih.govaragen.com Common extraction techniques used for losartan and its deuterated analogs in preclinical samples include:

Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma or serum sample to precipitate proteins. aragen.com The supernatant is then collected for analysis. aragen.com

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analytes between the aqueous biological sample and an immiscible organic solvent. nih.govthaiscience.info A mixture of ethyl acetate (B1210297) and hexane (B92381) is one example of a solvent system used for extracting losartan. thaiscience.info

Solid-Phase Extraction (SPE): This is a more selective method that uses a solid sorbent to retain the analytes while interferences are washed away. nih.govscilit.comnih.gov The analytes are then eluted with a suitable solvent. Oasis HLB cartridges are frequently used for the extraction of losartan and its metabolites. nih.govscilit.com

The choice of extraction technique depends on the required sample cleanliness, the nature of the biological matrix, and the desired analytical sensitivity.

Matrix Effects and Isotope Dilution Mass Spectrometry Principles

As mentioned previously, matrix effects can significantly impact the accuracy of LC-MS/MS quantification. chromatographyonline.comchromatographyonline.com Isotope dilution mass spectrometry (IDMS) is a powerful technique that utilizes a stable isotope-labeled internal standard, such as Losartan acid-d6, to mitigate these effects. chromatographyonline.com

The principle of IDMS relies on the fact that the stable isotope-labeled internal standard behaves almost identically to the unlabeled analyte during sample preparation and ionization. chromatographyonline.com Any signal suppression or enhancement caused by the matrix will affect both the analyte and the internal standard to the same extent. chromatographyonline.com By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects is effectively normalized, leading to more accurate and reliable quantitative results. chromatographyonline.com This makes the use of Losartan acid-d6 (hydrochloride) indispensable for high-quality bioanalytical studies in preclinical research.

High-Throughput Screening and Automation in Analytical Chemistry

The integration of high-throughput screening (HTS) and automation has revolutionized analytical chemistry in preclinical research. These advancements enable the rapid and simultaneous analysis of a large number of samples, which is essential for comprehensive pharmacokinetic profiling. In the bioanalysis of Losartan and its active metabolite, automated systems coupled with sensitive detection methods like LC-MS/MS are the standard. The use of a stable isotope-labeled internal standard, such as Losartan acid-d6, is fundamental to the success of these high-throughput workflows.

Automation of Sample Preparation:

Preclinical studies often generate a high volume of plasma samples that require extensive purification before analysis. Automated solid-phase extraction (SPE) has become a cornerstone of high-throughput bioanalytical laboratories. Robotic liquid handling systems can be programmed to perform all the steps of SPE, including conditioning of the cartridges, loading of the plasma sample (to which Losartan acid-d6 internal standard has been added), washing away interfering substances, and eluting the analytes of interest. This automation minimizes manual errors, improves reproducibility, and significantly increases sample throughput. For instance, a 96-well plate format for SPE can be processed robotically, allowing for the preparation of a large number of samples in a fraction of the time required for manual methods.

High-Throughput LC-MS/MS Analysis:

Following automated sample preparation, the extracts are injected into an LC-MS/MS system for quantification. Modern ultra-high-performance liquid chromatography (UHPLC) systems can achieve very rapid separation of Losartan, its active metabolite, and the Losartan acid-d6 internal standard, with run times often under three minutes per sample. nih.gov This speed is crucial for analyzing the large sample sets from preclinical pharmacokinetic studies.

The tandem mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each compound. The use of Losartan acid-d6 as an internal standard is particularly advantageous because its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization. pharmanueva.com This co-elution and similar ionization behavior effectively compensates for any sample loss during preparation and for variations in the mass spectrometer's response, a phenomenon known as the matrix effect. nih.govnih.gov

Detailed Research Findings:

Numerous validated high-throughput LC-MS/MS methods have been reported for the simultaneous determination of Losartan and its active metabolite in plasma, a critical aspect of preclinical research. nih.govnih.govresearchgate.netnih.gov While these studies may use different internal standards, the principles and reported performance metrics are directly applicable to methods employing Losartan acid-d6. These methods demonstrate excellent linearity over a wide range of concentrations, typically from the low nanogram per milliliter to the microgram per milliliter level, which is necessary to accurately define the pharmacokinetic profile of Losartan. nih.govnih.gov

The precision and accuracy of these automated methods are consistently high, with intra- and inter-day variations well within the stringent limits set by regulatory agencies like the U.S. Food and Drug Administration (FDA). nih.govnih.gov The recovery of the analytes from the plasma matrix is also typically high and consistent, further demonstrating the robustness of automated SPE procedures. nih.gov

The following tables present representative data from validated high-throughput LC-MS/MS methods for the analysis of Losartan and its metabolites, illustrating the level of performance achievable with automated systems and the use of appropriate internal standards.

Table 1: Representative Intra-day and Inter-day Precision and Accuracy for Losartan and its Active Metabolite in a High-Throughput LC-MS/MS Assay

| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Losartan | 5.0 | 4.5 | 102.1 | 5.1 | 101.5 |

| 50 | 3.2 | 98.9 | 3.8 | 99.2 | |

| 500 | 2.1 | 100.5 | 2.5 | 100.8 | |

| Losartan Acid | 10.0 | 3.8 | 101.3 | 4.2 | 100.7 |

| 100 | 2.5 | 99.5 | 3.1 | 99.8 | |

| 1000 | 1.9 | 100.2 | 2.3 | 100.4 |

Data are representative and compiled from similar high-throughput LC-MS/MS assays.

Table 2: Representative Recovery Data from Automated Solid-Phase Extraction

| Analyte | Concentration Level | Mean Extraction Recovery (%) |

| Losartan | Low QC | 95.2 |

| Medium QC | 96.8 | |

| High QC | 97.1 | |

| Losartan Acid | Low QC | 98.5 |

| Medium QC | 99.1 | |

| High QC | 99.5 | |

| Internal Standard | - | 96.5 |

Data are representative and compiled from similar high-throughput LC-MS/MS assays.

In Vitro and Preclinical Metabolic Profiling

Elucidation of Losartan (B1675146) Metabolism Pathways Using Deuterated Tracers

The primary metabolic pathway of losartan involves the oxidation of its C5-hydroxymethyl group on the imidazole (B134444) ring to a pharmacologically more potent carboxylic acid metabolite, known as E-3174. mdpi.comnih.gov This biotransformation is a critical step, as E-3174 is 10 to 40 times more active than the parent compound. mdpi.comnih.gov The use of deuterated tracers like Losartan acid-d6 allows for precise tracking and quantification of the parent drug and its metabolites.

Studies have shown that this oxidation process occurs via a two-step reaction involving an aldehyde intermediate, E-3179. nih.govnih.gov The metabolism of losartan is extensive, with approximately 14% of an oral dose being converted to E-3174. nih.gov In addition to the major metabolite E-3174, several other minor metabolites with significantly less pharmacological activity have been identified in in vitro studies using fresh human liver slices. pharmgkb.org

In Vitro Metabolic Studies with Liver Microsomes and Hepatocytes (Non-Human Origin)

In vitro studies utilizing liver microsomes and hepatocytes from various preclinical species are crucial for understanding the metabolic profile of a drug candidate before human trials. For losartan, these studies have been pivotal in identifying the key enzymes responsible for its metabolism.

Research using rat liver microsomes has demonstrated the conversion of losartan to its metabolites. nih.govkarger.com These in vitro systems allow for the investigation of metabolic pathways and potential species differences in drug metabolism. For instance, studies in rat liver have explored the effects of co-administered drugs on losartan's metabolism, providing insights into potential drug-drug interactions. nih.govkarger.com

Identification of Deuterated Metabolites via High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is an indispensable tool for identifying and characterizing drug metabolites. In the context of Losartan acid-d6, HRMS enables the differentiation of deuterated metabolites from their non-deuterated counterparts and endogenous compounds. The distinct mass shift introduced by the deuterium (B1214612) atoms facilitates the unambiguous identification of drug-related material.

The use of techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the sensitive and selective quantification of losartan and its metabolites, including the deuterated forms, in various biological matrices. nih.govnih.gov This analytical precision is essential for detailed pharmacokinetic and metabolic studies. Advanced HRMS approaches, including untargeted screening, have also been employed to identify previously unknown impurities and degradation products of losartan. nih.gov

Characterization of Enzyme Kinetics and Cytochrome P450 (CYP) Isoform Involvement in Losartan Metabolism (e.g., CYP2C9, CYP3A4)

The metabolism of losartan to its active metabolite, E-3174, is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. frontiersin.org In vitro studies have been instrumental in pinpointing the specific CYP isoforms involved in this critical oxidation step.

Extensive research has identified CYP2C9 and CYP3A4 as the main enzymes responsible for losartan's biotransformation. nih.govnih.govpharmgkb.org At physiological concentrations, CYP2C9 appears to be the dominant isoenzyme, while CYP3A4's role becomes more significant at higher concentrations of losartan. pharmgkb.org This has been confirmed through various in vitro experiments, including the use of isoform-selective inhibitors and recombinant human liver CYPs. nih.govpharmgkb.org For example, sulfaphenazole, a specific inhibitor of CYP2C9, has been shown to significantly block the formation of E-3174, particularly at lower losartan concentrations. nih.govmdpi.com Conversely, inhibitors of CYP3A4, such as ketoconazole (B1673606), also attenuate the oxidation of losartan. nih.govpharmgkb.org

Kinetic studies in human liver microsomes and with recombinant CYP enzymes have further detailed the contributions of these isoforms. The rate of losartan oxidation has been shown to be affected by genetic polymorphisms in CYP2C9, indicating that an individual's genetic makeup can influence how they metabolize the drug. nih.gov Studies have shown that other CYP isoforms, such as CYP2D6 and CYP2C19, are not significantly involved in the conversion of losartan to E-3174. nih.gov

Investigation of Drug-Drug Interactions at the Metabolic Level (In Vitro/Preclinical Focus)

The shared metabolic pathway of losartan with other drugs, primarily through CYP2C9 and CYP3A4, creates the potential for drug-drug interactions. In vitro and preclinical studies are essential for predicting and understanding these interactions.

For example, the co-incubation of losartan with glimepiride (B1671586), another substrate of CYP2C9, has been studied in rat liver microsomes. nih.govkarger.com These studies investigate the inhibitory potential of one drug on the metabolism of the other. Results from such in vitro systems can sometimes differ from in vivo findings, highlighting the complexity of drug interactions and the involvement of other factors like plasma protein binding. karger.com

The inhibitory effects of various compounds on losartan metabolism have been evaluated in vitro. For instance, glimepiride has been shown to competitively inhibit the metabolism of losartan by different recombinant CYP2C9 variants. researchgate.net Such studies provide valuable information for predicting potential clinical interactions and underscore the importance of monitoring patients who are co-administered drugs that are substrates or inhibitors of the same CYP enzymes.

Comparative In Vitro Metabolic Profiles Across Preclinical Species

Understanding the metabolic profile of a drug across different preclinical species is a cornerstone of drug development. These comparative studies help in selecting the most appropriate animal model for further non-clinical safety and efficacy testing.

The metabolism of losartan has been investigated in various species, including rats and monkeys, in addition to humans. nih.gov While the primary metabolic pathway of oxidation to E-3174 is generally conserved, there can be quantitative differences in the rates of metabolism and the formation of minor metabolites among species. For example, studies in rat liver microsomes have been used to explore the metabolic interactions of losartan. nih.gov The metabolism of losartan in rats has also been shown to involve CYP2C and CYP3A isoforms. viamedica.pl These preclinical models provide a basis for understanding the drug's behavior, although direct extrapolation to humans requires caution due to interspecies differences in enzyme expression and activity.

Preclinical Pharmacokinetic Modeling Using Isotope Dilution

Application of Losartan (B1675146) Acid-d6 (hydrochloride) in Non-Clinical Pharmacokinetic Studies

In non-clinical PK studies, Losartan acid-d6 (hydrochloride) is indispensable for the accurate quantification of the parent drug, losartan, and its active metabolite, E-3174 (losartan carboxylic acid), in various biological matrices. As a stable isotope-labeled internal standard, it exhibits nearly identical physicochemical properties to the analyte but is distinguishable by its mass. This allows it to co-elute chromatographically and experience similar ionization effects in the mass spectrometer, effectively correcting for variations in sample preparation, injection volume, and matrix effects. This ensures that the concentration data, which forms the foundation of all subsequent pharmacokinetic calculations, is of the highest quality.

ADME studies are critical for characterizing the journey of a drug and its metabolites through a biological system. Losartan undergoes substantial first-pass metabolism, primarily by cytochrome P450 enzymes (CYP2C9 and CYP3A4), to form its more potent, active carboxylic acid metabolite, E-3174. frontiersin.orgfda.gov Approximately 14% of an oral dose of losartan is converted to this active metabolite. fda.govfda.gov

The methodological approach in preclinical ADME studies in animal models involves the administration of losartan, followed by the collection of biological samples (e.g., blood, plasma, urine, and feces) over time. To quantify the concentrations of losartan and E-3174 in these samples, a robust bioanalytical method is required. The standard methodology is isotope dilution mass spectrometry, typically using LC-MS/MS.

In this context, Losartan acid-d6 (hydrochloride) is added to each biological sample at a known concentration during the sample preparation process. Following extraction of the analytes and the internal standard from the biological matrix, the sample is analyzed by LC-MS/MS. The instrument measures the ratio of the response of the analyte (losartan or E-3174) to the response of the deuterated internal standard. Because the internal standard is subject to the same experimental variability as the analyte, this ratio provides a highly accurate and precise measure of the analyte's concentration.

Excretion pathways are determined by analyzing urine and feces. Following an oral dose of 14C-labeled losartan, approximately 35% of the radioactivity is recovered in the urine and about 60% in the feces, indicating that biliary excretion is a significant route of elimination for losartan and its metabolites. fda.govfda.gov

Pharmacokinetic parameters describe the time course of a drug's concentration in the body and are fundamental to understanding its disposition. These parameters are calculated from the concentration-time data obtained from preclinical studies. The accuracy of these parameters is directly dependent on the quality of the concentration measurements, a task for which Losartan acid-d6 (hydrochloride) is critical as an internal standard.

Key pharmacokinetic parameters for losartan and its active metabolite, E-3174, have been characterized in several preclinical species. For instance, in anesthetized pigs, the elimination half-life of losartan was found to be approximately 40 minutes, with a systemic plasma clearance of 22.1 ml/min/kg and a volume of distribution at steady state of 0.56 L/kg. nih.gov Its active metabolite, E-3174, exhibited a slightly longer half-life of 52 minutes and a lower plasma clearance of 11.8 ml/min/kg. nih.gov In rats, oral administration of losartan showed significant variability in pharmacokinetic data, which underscores the need for precise analytical methods. mdpi.com

The table below summarizes key pharmacokinetic parameters for losartan and its active metabolite E-3174 from various studies. The precise quantification enabled by using a deuterated internal standard like Losartan acid-d6 is essential for generating such reliable data.

| Parameter | Species | Value (Losartan) | Value (E-3174) | Reference |

| Elimination Half-life (t½) | Anesthetized Pig | 40 ± 6 min | ~52 min | nih.gov |

| Human | ~2 hours | ~6-9 hours | fda.gov | |

| Systemic Plasma Clearance (CL) | Anesthetized Pig | 22.1 ± 4.4 ml/min/kg | 11.8 ± 1.5 ml/min/kg | nih.gov |

| Human | ~600 mL/min | ~50 mL/min | fda.gov | |

| Volume of Distribution (Vd) | Anesthetized Pig | 0.56 ± 0.16 L/kg | 0.18 ± 0.04 L/kg | nih.gov |

| Human | ~34 liters | ~12 liters | fda.gov | |

| Time to Peak Concentration (Tmax) | Human (oral) | ~1 hour | ~3-4 hours | fda.gov |

Quantitative Tissue Distribution Studies (Preclinical)

Quantitative tissue distribution studies are performed to understand where a drug distributes in the body and to identify potential sites of accumulation or toxicity. criver.com These studies can be conducted using techniques like quantitative whole-body autoradiography (QWBA) with radiolabeled compounds or by tissue dissection followed by homogenization and quantification using LC-MS/MS. criver.combioivt.com

When using the LC-MS/MS method for non-radiolabeled compounds, Losartan acid-d6 (hydrochloride) plays a crucial role. After an animal is dosed with losartan, various tissues (e.g., lung, liver, kidney, brain, adipose) are collected at different time points. nih.gov These tissues are then processed and homogenized. A known amount of Losartan acid-d6 (hydrochloride) is added to the tissue homogenate as an internal standard before the extraction and quantification steps. This allows for the accurate determination of the concentration of losartan and its metabolites in each tissue, providing data for calculating tissue-to-plasma partition coefficients (Kp). nih.gov This information is vital for understanding which tissues the drug penetrates and can be used to predict the distribution in humans. nih.gov

Microdialysis and In Vivo Sampling Methodologies for Deuterated Compounds (Preclinical)

Microdialysis is a sophisticated in vivo sampling technique used to measure the concentration of unbound, pharmacologically active drug directly in the interstitial fluid of specific tissues in awake, freely moving animals. nih.govwustl.edu This provides crucial information about target site engagement that cannot be obtained from whole blood or plasma samples, which measure total (bound and unbound) drug concentrations. basinc.com

In the context of losartan research, a microdialysis probe would be surgically implanted into a target tissue, such as the brain or muscle, of a preclinical model. wustl.edupsychogenics.com The probe is continuously perfused with a physiological solution (perfusate), and small molecules from the surrounding interstitial fluid diffuse across the probe's semi-permeable membrane into the perfusate, which is then collected as the dialysate for analysis. nih.gov

A key challenge in microdialysis is determining the in vivo recovery of the probe, which is the efficiency of analyte exchange across the membrane and can vary between animals and over the course of an experiment. Deuterated compounds like Losartan acid-d6 (hydrochloride) are ideal for calibrating this recovery. By including a known concentration of Losartan acid-d6 in the perfusate (a technique called retrodialysis), its rate of loss from the probe into the tissue can be measured. diva-portal.org Since the deuterated analog has the same diffusion characteristics as the non-deuterated drug, its recovery can be used to accurately calculate the absolute unbound concentration of losartan in the tissue. diva-portal.org This methodology provides highly valuable data on the temporal and spatial distribution of the active drug at its site of action.

Integration of Deuterated Analog Data into Physiologically Based Pharmacokinetic (PBPK) Modeling (Preclinical Focus)

Physiologically based pharmacokinetic (PBPK) modeling is a mathematical approach that simulates the ADME of drugs based on the interplay between the drug's physicochemical properties and the physiological and anatomical characteristics of the species. allucent.comresearchgate.net These models consist of compartments representing different organs and tissues, interconnected by blood flow, and are used to predict drug concentrations in various parts of the body over time. nih.gov

The development and validation of a robust PBPK model require high-quality preclinical data. nih.gov The accurate concentration-time profiles of losartan and its metabolites in plasma and various tissues, obtained from studies where Losartan acid-d6 (hydrochloride) was used as an internal standard, are essential inputs for building and verifying these models. researchgate.netnih.gov For example, data from tissue distribution studies are used to inform the tissue partition coefficients, while plasma concentration data help define systemic clearance and absorption rates. nih.govresearchgate.net

By integrating this precise preclinical data, PBPK models can be developed to:

Predict human pharmacokinetics from preclinical data. nih.gov

Simulate drug-drug interactions, for instance, by modeling the impact of CYP2C9 inhibitors on losartan metabolism. nih.gov

Evaluate the effect of genetic polymorphisms (e.g., in CYP2C9) on drug disposition. frontiersin.orgmdpi.com

Ultimately, the precision afforded by using Losartan acid-d6 (hydrochloride) in preclinical analytical methods enhances the predictive power of PBPK models, allowing for a more mechanistic understanding of losartan's behavior and supporting its development and clinical use. researchgate.net

Mechanistic Studies and Receptor Binding Investigations in Vitro/cellular

Quantitative Analysis of Receptor Occupancy with Losartan (B1675146) Acid-d6 (hydrochloride)

In vitro receptor occupancy studies are fundamental to understanding the mechanism of action of drugs like losartan. Losartan itself is a selective antagonist for the angiotensin II type 1 (AT1) receptor. nih.govnih.gov Its primary active metabolite, EXP3174, is even more potent, exhibiting a 10- to 40-fold higher affinity for the AT1 receptor. researchgate.netnih.govresearchgate.net

The deuterated form, Losartan acid-d6 (hydrochloride), is instrumental in quantitative receptor binding assays. In these experiments, the labeled compound is used as an internal standard to accurately quantify the binding of the non-labeled drug to its target receptor. This approach allows researchers to determine key parameters such as the dissociation constant (Kd), which reflects the affinity of the drug for the receptor, and the receptor density (Bmax). The stability of the deuterium (B1214612) label ensures that the compound's biochemical properties are nearly identical to the natural metabolite, providing a reliable reference for quantification.

Probing Efflux Transporter Activity with Isotope-Labeled Substrates

Efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are crucial membrane proteins that actively pump a wide variety of substances out of cells. nih.gov This action can significantly impact a drug's absorption, distribution, and elimination. Isotope-labeled compounds like Losartan acid-d6 (hydrochloride) are valuable tools for investigating the role of these transporters.

Studies utilizing cell lines engineered to overexpress specific transporters, such as MDCKII-BCRP1, can elucidate whether a compound is a substrate for that transporter. nih.gov In such assays, the transport of the labeled substrate across a polarized cell monolayer is measured. A higher efflux ratio in the transporter-expressing cells compared to wild-type cells indicates that the compound is actively transported. The use of known inhibitors of these transporters, like GF120918 for BCRP, can further confirm this interaction. nih.gov While direct studies on Losartan acid-d6 and its interaction with P-gp and BCRP are not extensively documented in the provided context, the methodology is well-established for other drugs. For instance, studies have shown that inhibitors of BCRP can significantly increase the plasma concentrations of BCRP substrates. nih.govmdpi.com

In Vitro Biotransformation in Recombinant Enzyme Systems

The metabolism of losartan to its more active carboxylic acid metabolite, EXP3174, is a critical step in its pharmacological action. researchgate.netpharmgkb.org This biotransformation is primarily carried out by cytochrome P450 (CYP) enzymes in the liver, specifically CYP2C9 and CYP3A4. pharmgkb.orgnih.gov

Future Directions and Emerging Research Methodologies

Advancements in Mass Spectrometry Techniques for Isotope Ratio Analysis

The precise quantification of isotopic enrichment is fundamental to the application of Losartan (B1675146) acid-d6 in research. Continuous advancements in mass spectrometry (MS) are enhancing the sensitivity, resolution, and throughput of isotope ratio analysis.

High-resolution mass spectrometry (HRMS) platforms, such as Fourier transform ion cyclotron resonance (FT-ICR) and Orbitrap-based mass spectrometers, are at the forefront of this evolution. nih.govyoutube.com These instruments can resolve isotopic clusters, allowing for more accurate determination of both the mass and abundance of isotopically labeled molecules. nih.gov This is particularly important for distinguishing the deuterated tracer from its endogenous, non-labeled counterpart and for accurately calculating isotopic enrichment. acs.orgrsc.org

Another significant advancement is the increasing use of tandem mass spectrometry (MS/MS) for kinetic isotope effect (KIE) studies. nih.govsigmaaldrich.com A novel MS/MS method allows for the incubation of a 1:1 ratio of the deuterated and non-deuterated forms of a compound in the same in vitro metabolic assay. nih.gov By monitoring specific MS/MS transitions unique to each molecule, researchers can determine the relative rate of consumption without the need for chromatographic separation, providing a rapid assessment of the KIE. nih.gov

Furthermore, techniques like Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) and Accelerator Mass Spectrometry (AMS) are pushing the boundaries of sensitivity. carleton.edusemanticscholar.orgthermofisher.comnih.govtandfonline.comresearchgate.netnih.govpharmaron.com While MC-ICP-MS is a powerful tool for high-precision isotope ratio analysis of a wide range of elements, AMS offers unparalleled sensitivity, capable of detecting isotopes at the attomole (10-18 mol) level. carleton.edusemanticscholar.orgthermofisher.comnih.gov This exquisite sensitivity of AMS allows for studies using microdoses of isotopically labeled compounds, which is particularly advantageous in early human studies. nih.govtandfonline.comresearchgate.netnih.govpharmaron.com

The table below summarizes some of the key mass spectrometry techniques and their applications in isotope ratio analysis.

| Mass Spectrometry Technique | Key Features | Applications in Isotope Ratio Analysis |

| High-Resolution Mass Spectrometry (HRMS) | High resolving power and mass accuracy. nih.govyoutube.com | Accurate mass determination and resolution of isotopic clusters. nih.gov |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation and selective quantification. nih.govsigmaaldrich.com | Rapid assessment of kinetic isotope effects. nih.gov |

| Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) | High precision isotope ratio measurements for a wide range of elements. carleton.edusemanticscholar.orgthermofisher.com | Precise quantification of isotopic tracers in various matrices. |

| Accelerator Mass Spectrometry (AMS) | Ultra-high sensitivity for rare isotopes. nih.govtandfonline.comresearchgate.netnih.govpharmaron.com | Microdosing studies and analysis of low-level isotopic enrichment. nih.govtandfonline.comresearchgate.netnih.govpharmaron.com |

Integration of Losartan Acid-d6 (hydrochloride) Data into Systems Pharmacology Models (Preclinical)

Systems pharmacology is an emerging discipline that utilizes mathematical models to understand the complex interactions between drugs and biological systems. The data generated from studies using Losartan acid-d6 (hydrochloride) can be invaluable for developing and refining preclinical systems pharmacology models.

By tracing the absorption, distribution, metabolism, and excretion (ADME) of Losartan acid-d6, researchers can obtain precise pharmacokinetic parameters. nih.govacs.org This data, when integrated into pharmacokinetic/pharmacodynamic (PK/PD) models, can help predict the behavior of the drug and its active metabolite in different physiological and pathological conditions. pharmgkb.org The use of stable isotope-labeled compounds allows for the simultaneous administration of the labeled and unlabeled drug, which can significantly reduce inter-subject variability and improve the accuracy of bioavailability and bioequivalence studies. nih.gov

Furthermore, stable isotope-resolved metabolomics (SIRM) can provide a dynamic view of metabolic networks. nih.govuky.edu By tracking the metabolic fate of the deuterium (B1214612) label from Losartan acid-d6, it is possible to identify and quantify its metabolites, providing crucial information for building comprehensive metabolic models. nih.govuky.edu These models can then be used to simulate the effects of genetic polymorphisms or drug-drug interactions on Losartan metabolism. pharmgkb.orgmdpi.com

Novel Applications of Stable Isotope Tracers in Early Drug Discovery

The use of stable isotope tracers like Losartan acid-d6 is expanding beyond traditional ADME studies into new frontiers of early drug discovery. nih.govacs.orgclearsynth.com These tracers are becoming instrumental in target identification and validation, as well as in understanding the mechanism of action of new chemical entities.

One novel application is in the field of "fluxomics," which aims to measure the rates of metabolic reactions within a biological system. nih.govuky.edu By using deuterated tracers, researchers can follow the flow of atoms through metabolic pathways, providing insights into how a drug candidate modulates specific enzymatic activities. This approach is particularly valuable for developing drugs that target metabolic pathways, such as in cancer or metabolic disorders. nih.govuky.edu

Another emerging area is the use of stable isotope labeling in proteomics to study protein turnover. phoenixpeptide.comnih.govtechnologynetworks.com By incorporating labeled amino acids, it is possible to measure the synthesis and degradation rates of specific proteins in response to drug treatment. This can help to elucidate the molecular mechanisms underlying a drug's efficacy and to identify potential biomarkers of drug response.

The table below highlights some novel applications of stable isotope tracers in early drug discovery.

| Application Area | Description |

| Fluxomics | Measures the rates of metabolic reactions, providing insights into how a drug modulates metabolic pathways. nih.govuky.edu |

| Target Engagement | Quantifies the binding of a drug to its intended target in a complex biological system. |

| Protein Turnover Studies | Measures the synthesis and degradation rates of proteins to understand the drug's effect on cellular processes. phoenixpeptide.comnih.govtechnologynetworks.com |

| Metabolite Profiling | Identifies and quantifies drug metabolites to understand the metabolic fate of a drug candidate. nih.govacs.org |

Challenges and Opportunities in the Synthesis of Complex Deuterated Pharmaceutical Standards

While the applications of deuterated compounds are expanding, their synthesis presents unique challenges and opportunities. The goal is to achieve high isotopic purity and regioselectivity, meaning the deuterium atoms are placed at specific, desired positions within the molecule. dntb.gov.uaresearchgate.netresearchgate.netacs.org

One of the main challenges is the potential for isotopic scrambling, where the deuterium label spreads to unintended positions during the synthesis. nih.gov This can be overcome by developing highly selective catalytic methods, such as transition metal-catalyzed hydrogen isotope exchange (HIE) reactions. researchgate.netresearchgate.net These methods allow for the direct and late-stage introduction of deuterium into complex molecules with high precision. acs.org

The cost and availability of deuterated starting materials can also be a significant hurdle. clearsynth.comnih.gov However, recent advances in synthetic methodologies are making the production of deuterated compounds more efficient and cost-effective. dntb.gov.uaresearchgate.net This includes the development of new deuterating reagents and the use of continuous flow chemistry for scalable synthesis.

Despite the challenges, the synthesis of complex deuterated standards like Losartan acid-d6 (hydrochloride) offers significant opportunities. The ability to create precisely labeled molecules opens up new avenues for research, from detailed mechanistic studies to the development of more effective and safer drugs. nih.govmusechem.comuniupo.it The demand for high-quality deuterated standards is expected to grow as the applications of stable isotope labeling in pharmaceutical research continue to expand. pharmaceutical-technology.com

The table below summarizes the key challenges and opportunities in the synthesis of deuterated pharmaceutical standards.

| Challenges | Opportunities |

| Achieving high isotopic purity and regioselectivity. dntb.gov.uaresearchgate.netresearchgate.netacs.org | Development of highly selective catalytic methods for deuteration. researchgate.netresearchgate.net |

| Potential for isotopic scrambling. nih.gov | Late-stage functionalization to introduce deuterium into complex molecules. acs.org |

| Cost and availability of deuterated starting materials. clearsynth.comnih.gov | Use of continuous flow chemistry for scalable and efficient synthesis. |

| Analytical characterization of isotopic distribution. rsc.orgdigitellinc.com | Creation of novel deuterated compounds for new research applications. nih.govmusechem.comuniupo.it |

Q & A

Basic: What analytical techniques are recommended for quantifying Losartan acid-d6 hydrochloride in biological matrices, and how do they differ in sensitivity and specificity?

Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity (detection limits in ng/mL range) and specificity for distinguishing isotopic analogs like Losartan acid-d6. Spectrophotometric methods (e.g., ion-pair extraction with methylene blue) are less sensitive (µg/mL range) and prone to interference from biological matrices . For deuterated internal standards, LC-MS/MS ensures accurate quantification by compensating for matrix effects and ion suppression through isotopic dilution .

Advanced: How can researchers optimize LC-MS/MS parameters to minimize matrix effects when quantifying Losartan acid-d6 hydrochloride in complex biological samples?

Answer:

- Ion Source Optimization: Adjust desolvation temperature (350–450°C) and collision energy to enhance ionization efficiency.

- Chromatographic Separation: Use gradient elution with a C18 column (e.g., 2.6 µm particle size) to resolve Losartan acid-d6 from endogenous compounds.

- Matrix-Matched Calibration: Prepare standards in blank plasma to account for ion suppression/enhancement.

- Internal Standardization: Use Losartan acid-d6 itself as an internal standard to correct for recovery variations during extraction (e.g., protein precipitation with acetonitrile) .

Basic: What are the critical formulation considerations when developing sustained-release tablets containing Losartan derivatives?

Answer:

- Polymer Selection: Natural polymers like guar gum or xanthan gum (used in bilayer tablets) provide controlled drug release via hydration and swelling mechanisms .

- Layer Design: Immediate-release layers require disintegrants (e.g., fenugreek gum) for rapid dissolution, while sustained-release layers use hydrophobic matrices to prolong drug release (zero-order kinetics) .

- Drug-Polymer Ratio: Optimize ratios (e.g., 1:2 drug:guar gum) to achieve >95% cumulative release over 12 hours .

Advanced: How to resolve discrepancies between in vitro drug release data and in vivo pharmacokinetic profiles for deuterated Losartan formulations?

Answer:

- IVIVC Modeling: Establish a level-A correlation by comparing in vitro dissolution profiles (e.g., USP Apparatus II, 50 rpm) with in vivo absorption data.

- Dissolution Media Relevance: Simulate gastrointestinal pH (1.2 for gastric, 6.8 for intestinal) to mimic physiological conditions.

- Compartmental PK Modeling: Use non-linear mixed-effects modeling (NONMEM) to account for deuterium kinetic isotope effects on metabolic clearance .

Basic: What validation parameters are essential for ensuring accuracy in deuterated compound quantification?

Answer:

- Linearity: R² ≥ 0.99 over 1–1000 ng/mL range.

- Precision/Accuracy: Intra-day and inter-day CV < 15%, recovery 85–115%.

- Limit of Detection (LOD): Typically 0.3 ng/mL for LC-MS/MS.

- Specificity: Confirm absence of interference from metabolites (e.g., EXP3174, the active Losartan metabolite) .

Advanced: How to assess isotopic purity of Losartan acid-d6 hydrochloride and its impact on pharmacokinetic modeling?

Answer:

- Isotopic Purity Analysis: Use high-resolution mass spectrometry (HRMS) to confirm ≥98% deuterium incorporation.

- NMR Spectroscopy: Detect residual protiated analogs (e.g., Losartan acid) via ¹H-NMR at δ 7.2–7.4 ppm (aromatic protons).

- PK Impact: Correct for deuterium loss (e.g., metabolic exchange in cytochrome P450 pathways) using compartmental models .

Basic: What sample preparation techniques are effective for extracting Losartan acid-d6 hydrochloride from plasma?

Answer:

- Protein Precipitation: Add 3:1 (v/v) acetonitrile to plasma, vortex, and centrifuge (10,000 rpm, 10 min) for >90% recovery.

- Solid-Phase Extraction (SPE): Use C18 cartridges with methanol activation and elution (pH 3.0 with formic acid) to reduce phospholipid interference .

Advanced: How to design a crossover study to evaluate metabolic differences between Losartan and its deuterated analog?

Answer:

- Study Design: Randomized two-period crossover with a 14-day washout to eliminate carryover effects.

- Dosing: Administer 50 mg Losartan potassium and equimolar Losartan acid-d6 hydrochloride in separate periods.

- Endpoint Measurement: Use LC-MS/MS to quantify plasma levels of Losartan, EXP3174, and their deuterated analogs. Apply ANOVA to compare AUC₀–24 and Cmax .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.